molecular formula C12H21N B1346003 N-Ethyl-1-adamantanamine CAS No. 3717-44-0

N-Ethyl-1-adamantanamine

Cat. No. B1346003
CAS RN: 3717-44-0
M. Wt: 179.3 g/mol
InChI Key: VXGGWVBRICYCGO-UHFFFAOYSA-N
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Description

N-Ethyl-1-adamantanamine, also known as N-ethyladamantan-1-amine, is a compound with the molecular formula C12H21N . It has a molecular weight of 179.30 g/mol . The IUPAC name for this compound is N-ethyladamantan-1-amine .


Synthesis Analysis

The synthesis of adamantane derivatives, including N-Ethyl-1-adamantanamine, often involves the use of a click silylation approach . The synthetic challenge in N-linking two diamondoid fragments is undoubtedly the steric hindrance, since each fragment is considerably sterically hindered .


Molecular Structure Analysis

The InChI code for N-Ethyl-1-adamantanamine is InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 . The Canonical SMILES for this compound is CCNC12CC3CC(C1)CC(C3)C2 .


Physical And Chemical Properties Analysis

N-Ethyl-1-adamantanamine has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 12 Ų . The compound has a complexity of 168 .

Scientific Research Applications

Pharmacological Profile and Potential Therapeutic Applications

Neuroprotective Properties

N-Ethyl-1-adamantanamine, along with other adamantane derivatives like amantadine and memantine, has been extensively studied for its neuroprotective effects. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The pharmacological potential of adamantane derivatives, particularly 1-fluoro- and 1-phosphonic acid adamantane derivatives, has been found to exceed those of well-known treatments like amantadine and memantine, highlighting new avenues for research in neuroprotection and the treatment of neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Safety And Hazards

N-Ethyl-1-adamantanamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Adamantane derivatives, including N-Ethyl-1-adamantanamine, have promising applications in the field of targeted drug delivery and surface recognition . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

N-ethyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGWVBRICYCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958369
Record name N-Ethyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-adamantanamine

CAS RN

3717-44-0
Record name N-Ethyltricyclo[3.3.1.13,7]decan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Arias, JR Trudell, EZ Bayer, B Hester… - Biochemistry, 2003 - ACS Publications
We used a series of adamantane derivatives to probe the structure of the phencyclidine locus in either the resting or desensitized state of the nicotinic acetylcholine receptor (AChR). …
Number of citations: 44 pubs.acs.org

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